molecular formula C20H34O B1264662 Tuberculosinol

Tuberculosinol

Cat. No. B1264662
M. Wt: 290.5 g/mol
InChI Key: VHFDWNJLUATPID-AHKHSGQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tuberculosinol is a diterpenoid.

Scientific Research Applications

Tuberculosinol in Mycobacterium tuberculosis

Tuberculosinol synthase (Rv3378c) from Mycobacterium tuberculosis plays a crucial role in virulence factor formation and cell wall biosynthesis. The structural analysis of tuberculosinol/iso-tuberculosinol synthase along with its inhibitors reveals potential mechanisms for inhibiting virulence and cell wall synthesis in M. tuberculosis, indicating its importance in developing anti-infective therapies (Chan et al., 2014).

Enzyme Characteristics and Inhibition

The Rv3377c gene product, a type-B diterpene cyclase from the Mycobacterium tuberculosis H37 genome, has been characterized to catalyze the formation of tuberculosinol. Detailed studies on this enzyme reveal its optimal conditions for activity and provide insights into its mechanism of action. Understanding these characteristics can pave the way for developing inhibitors targeting the enzyme to combat tuberculosis (Nakano & Hoshino, 2009).

Diterpene Synthesis and Applications

The discovery of a new diterpene biosynthetic gene cluster in Herpetosiphon aurantiacus highlights the role of tuberculosinol and isotuberculosinol in bacterial systems. This finding not only provides insights into the biosynthesis of these compounds but also opens up avenues for exploring their potential applications in various fields, including pharmaceuticals and biotechnology (Nakano et al., 2015).

Anti-tubercular Activity of Natural Terpenoids

Natural terpenoids have shown promise as potential antitubercular agents. The antitubercular activity of these compounds, including diterpenoids like tuberculosinol, is linked to their ability to bind to the active site of tuberculosinol phosphatase (Rv3378c) of M. tuberculosis. This discovery provides a framework for designing new antitubercular drugs based on natural and semisynthetic terpenoids (Kataev et al., 2018).

properties

Product Name

Tuberculosinol

Molecular Formula

C20H34O

Molecular Weight

290.5 g/mol

IUPAC Name

(E)-5-[(1R,2S,8aS)-1,2,5,5-tetramethyl-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-en-1-ol

InChI

InChI=1S/C20H34O/c1-15(11-14-21)10-13-20(5)16(2)8-9-17-18(20)7-6-12-19(17,3)4/h9,11,16,18,21H,6-8,10,12-14H2,1-5H3/b15-11+/t16-,18+,20+/m0/s1

InChI Key

VHFDWNJLUATPID-AHKHSGQUSA-N

Isomeric SMILES

C[C@H]1CC=C2[C@H]([C@]1(C)CC/C(=C/CO)/C)CCCC2(C)C

Canonical SMILES

CC1CC=C2C(C1(C)CCC(=CCO)C)CCCC2(C)C

synonyms

tuberculosinol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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